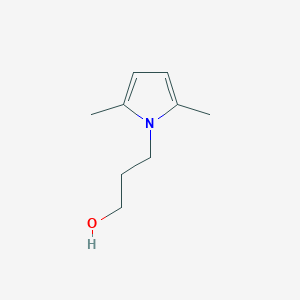

3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a propanol group at position 3. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where 2,5-hexanedione is condensed with an appropriate amine to form the pyrrole ring . The resulting intermediate can then be further functionalized to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Wissenschaftliche Forschungsanwendungen

Interaction with Biomolecules

3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol interacts with enzymes, proteins, and other biomolecules, influencing their activity. It can act as an enzyme inhibitor or activator depending on the specific context. This characteristic makes it valuable for studying enzyme kinetics and cellular signaling pathways.

Cellular Effects

The compound has been shown to affect various cellular processes, including:

- Cell Signaling : It can modulate intracellular signaling cascades, impacting cell proliferation and differentiation.

- Gene Expression : The compound may influence gene expression patterns through its interactions with transcription factors.

- Metabolism : It plays a role in metabolic pathways by interacting with key enzymes and cofactors.

Anti-HIV Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit anti-HIV activity. For example, modifications to the pyrrole ring structure have led to compounds that effectively inhibit HIV replication by targeting specific viral proteins . This highlights the potential of this compound as a scaffold for developing antiviral agents.

Neuroprotective Effects

Studies have indicated that pyrrole derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. The ability of this compound to influence these pathways suggests its potential use in treating neurodegenerative diseases .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including the Paal–Knorr reaction. This reaction involves the condensation of appropriate precursors to form the pyrrole ring structure. Understanding these synthetic routes is crucial for producing the compound at scale for research purposes.

Industrial Production

In industrial settings, optimized synthesis methods ensure high yield and purity of this compound. Techniques such as distillation and crystallization are employed to isolate the desired product efficiently .

Wirkmechanismus

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline

- 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde

- 2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid

Uniqueness

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of a propanol group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol is an organic compound classified under pyrroles, characterized by a five-membered heterocyclic ring containing nitrogen. Its unique structure, featuring two methyl groups at positions 2 and 5 and a propanol group at position 3, makes it a subject of interest in various scientific fields, particularly in biological research due to its potential therapeutic applications.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group allows for oxidation to yield carbonyl compounds, while the pyrrole ring can participate in substitution reactions with electrophiles. The compound's ability to act as both an enzyme inhibitor and activator highlights its versatility in biochemical interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In studies focusing on its derivatives, compounds containing the pyrrole moiety demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus. For instance, derivatives of pyrrole were shown to exert selective antimicrobial effects, making them promising candidates for developing new antibiotics targeting resistant pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study evaluated the cytotoxic effects of related pyrrole derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain derivatives significantly reduced cell viability compared to control treatments like cisplatin. This suggests that the structural features of this compound may enhance its anticancer activity by modulating cellular pathways involved in cancer progression .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within cells. The compound's binding affinity can modulate various signaling pathways, influencing processes such as cell proliferation and apoptosis. The precise molecular mechanisms remain an area of active research but are believed to involve redox reactions facilitated by the pyrrole structure .

Study on Anticancer Activity

A recent investigation into the anticancer properties of pyrrole derivatives included a comparative analysis using A549 cells. The study revealed that certain modifications in the pyrrole structure could enhance cytotoxicity while reducing viability in non-cancerous cells. This highlights the potential for selective targeting in cancer therapy .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds demonstrated that derivatives with specific substituents showed enhanced activity against resistant bacterial strains. This underscores the importance of chemical modifications in developing effective antimicrobial agents .

Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| This compound | Moderate | Significant | |

| Derivative A (with nitro group) | High | Moderate | |

| Derivative B (with halogen substituent) | Low | High |

Summary of Research Findings

| Study Focus | Findings | |

|---|---|---|

| Anticancer Activity | Significant reduction in A549 cell viability | Promising for lung cancer treatment |

| Antimicrobial Activity | Effective against multidrug-resistant S. aureus | Potential for new antibiotic development |

Eigenschaften

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8-4-5-9(2)10(8)6-3-7-11/h4-5,11H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUOXVSGSPMQQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54609-15-3 |

Source

|

| Record name | 2,5-Dimethyl-1H-pyrrole-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.